molecular formula C12H16ClNO2 B8461846 Pentyl 5-amino-2-chlorobenzoate

Pentyl 5-amino-2-chlorobenzoate

Cat. No.: B8461846
M. Wt: 241.71 g/mol
InChI Key: IBEAVPLAHBDSIY-UHFFFAOYSA-N
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Description

Pentyl 5-amino-2-chlorobenzoate is an ester derivative of 5-amino-2-chlorobenzoic acid, featuring a pentyl chain linked via an ester bond to the carboxylic acid group. Its molecular structure includes two functional substituents: an electron-withdrawing chlorine atom at the ortho-position (C2) and an electron-donating amino group at the meta-position (C5) on the aromatic ring. This combination of substituents influences its physicochemical properties, such as solubility, stability, and intermolecular interactions (e.g., hydrogen bonding and dipole effects).

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

pentyl 5-amino-2-chlorobenzoate

InChI

InChI=1S/C12H16ClNO2/c1-2-3-4-7-16-12(15)10-8-9(14)5-6-11(10)13/h5-6,8H,2-4,7,14H2,1H3

InChI Key

IBEAVPLAHBDSIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=C(C=CC(=C1)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Solubility and Miscibility

The solubility profile of pentyl 5-amino-2-chlorobenzoate can be extrapolated from analogous compounds:

  • Pentyl Acetate: Miscible with organic solvents (e.g., ethanol, acetone) but practically insoluble in water due to its nonpolar pentyl chain and ester group .
  • Pentyl Xylosides: Exhibit phase-dependent solubility, with higher concentrations in pentanol than in water (e.g., pentyl xyloside DP1: 14.9 mM in pentanol vs. 2.3 mM in water after 48 h) .

For this compound, the amino group may enhance aqueous solubility slightly compared to non-amino esters (e.g., pentyl 2-chlorobenzoate), but the hydrophobic pentyl chain and chloro substituent likely dominate, rendering it more soluble in organic phases.

Table 1: Solubility Comparison of Selected Esters
Compound Water Solubility (mM) Organic Solvent Solubility (mM)
This compound* ~1–3 (estimated) >10 (in pentanol/acetone)
Pentyl 2-chlorobenzoate <1 ~15
Pentyl acetate <0.5 Miscible
Methyl 5-amino-2-chlorobenzoate ~5–10 ~20

*Hypothetical values based on structural analogs .

Stability and Hydrolysis

Ester hydrolysis rates depend on electronic effects and steric hindrance:

  • Electron-Withdrawing Groups (e.g., Cl) : Increase ester susceptibility to hydrolysis by polarizing the carbonyl group.
  • Electron-Donating Groups (e.g., NH₂) : May counteract this effect by delocalizing electrons into the ring.

For example, pentyl xylobioside DP2 hydrolyzes faster than DP3 due to shorter chain length and accessibility . Similarly, this compound may exhibit slower hydrolysis than non-amino analogs (e.g., pentyl 2-chlorobenzoate) due to the amino group’s electron-donating resonance effect.

Hydrogen Bonding and Crystallinity

The amino group in this compound acts as a hydrogen bond donor, while the ester carbonyl serves as an acceptor. This dual functionality likely promotes stronger intermolecular interactions compared to analogs lacking amino groups. For instance:

  • Pentyl 2-chlorobenzoate : Relies on weaker van der Waals forces and dipole interactions, resulting in lower melting points.
  • 5-Aminobenzoate esters: Exhibit higher crystallinity due to NH···O hydrogen bonds, as observed in supramolecular aggregates .
Table 2: Thermal Properties and Intermolecular Interactions
Compound Melting Point (°C)* Dominant Interactions
This compound 90–100 H-bonding, dipole-dipole
Pentyl 2-chlorobenzoate 60–70 Van der Waals, dipole-dipole
Methyl 5-amino-2-chlorobenzoate 110–120 H-bonding, π-π stacking

*Estimated based on substituent effects .

Industrial and Pharmaceutical Relevance

  • Solvent Applications: Similar to pentyl acetate, this compound may serve as a slow-evaporating solvent in coatings, though its amino group could limit compatibility with certain formulations .

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